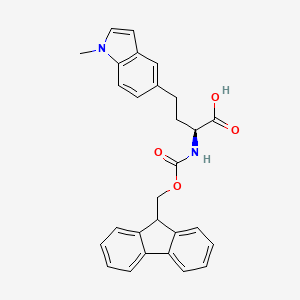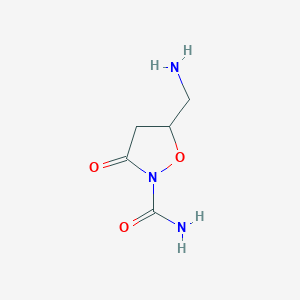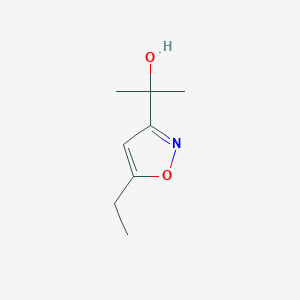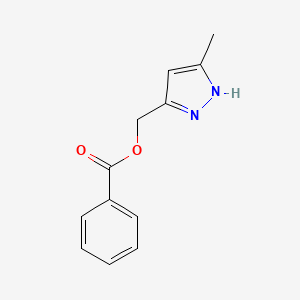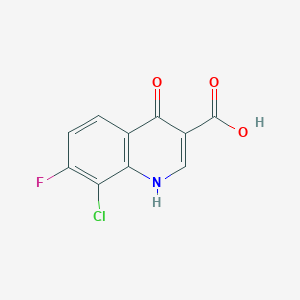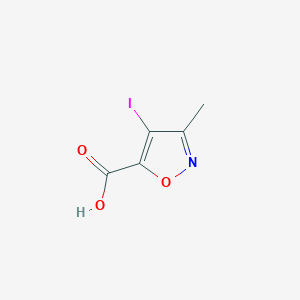
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate and a base like potassium carbonate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound. This may include reactions such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation steps to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., ethyl iodide), halogens (e.g., bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., reflux, room temperature).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofurans with various functional groups.
Scientific Research Applications
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methoxy-1-methylbenzofuran: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the ethyl group at the 3-position, which may influence its chemical properties and interactions.
3-Ethyl-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the methoxy group at the 5-position, which may alter its solubility and reactivity.
Uniqueness
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-1-methyl-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C12H16O3/c1-4-9-11-8(7(2)15-9)5-6-10(14-3)12(11)13/h5-7,9,13H,4H2,1-3H3 |
InChI Key |
CPNPORBPTLFULY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2O)OC)C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
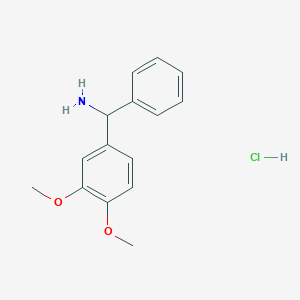
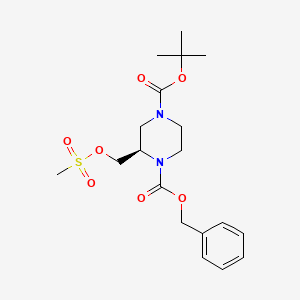
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
